5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of both dimethylsulfamoyl and sulfonyl chloride functional groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride typically involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as chloroform or ethyl acetate and requires careful temperature control to avoid decomposition .
Industrial Production Methods
In industrial settings, the production of 5-(dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of sulfonates and sulfonamides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used in oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed in reduction reactions.
Major Products Formed
Sulfonamides: Formed through the reaction with amines.
Sulfonates: Produced via oxidation reactions.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonates.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and polymers
Wirkmechanismus
The mechanism of action of 5-(dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride involves the interaction of its sulfonyl chloride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The compound’s ability to form stable sulfonamide and sulfonate linkages makes it a valuable tool in chemical biology and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylsulfamoyl chloride: Shares the dimethylsulfamoyl functional group but lacks the benzene ring.
Benzene-1-sulfonyl chloride: Contains the sulfonyl chloride group but does not have the dimethylsulfamoyl moiety
Uniqueness
5-(Dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of both dimethylsulfamoyl and sulfonyl chloride groups on a benzene ring. This combination of functional groups imparts distinct reactivity and makes the compound versatile for various synthetic applications .
Eigenschaften
Molekularformel |
C10H14ClNO4S2 |
---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
5-(dimethylsulfamoyl)-2,3-dimethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H14ClNO4S2/c1-7-5-9(18(15,16)12(3)4)6-10(8(7)2)17(11,13)14/h5-6H,1-4H3 |
InChI-Schlüssel |
VMHJRUQXEUZWDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)Cl)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.